Sulfamerazine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

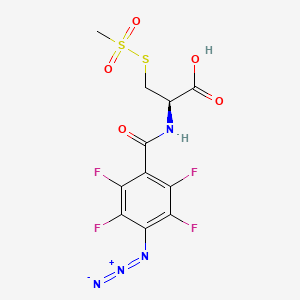

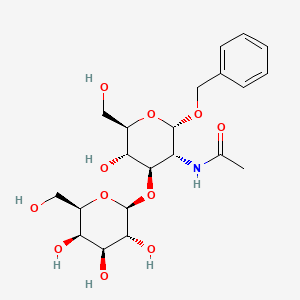

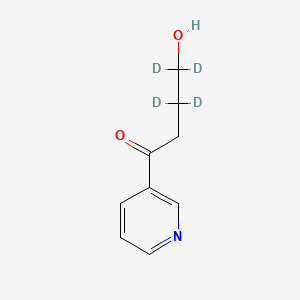

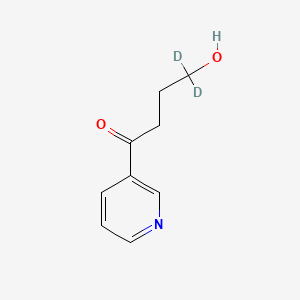

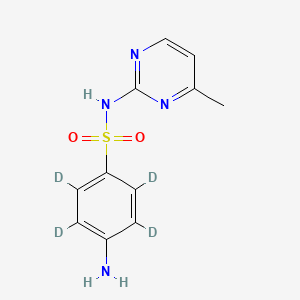

Sulfamerazine-d4 is a deuterium-labeled derivative of sulfamerazine, a sulfonamide antibacterial agent. Sulfonamides are a class of synthetic antimicrobial agents that inhibit the growth of bacteria by interfering with the synthesis of folic acid. This compound is primarily used in scientific research as an internal standard in mass spectrometry and other analytical techniques due to its stable isotope labeling.

Applications De Recherche Scientifique

Sulfamerazine-d4 is widely used in scientific research for various applications:

Analytical Chemistry: It serves as an internal standard in mass spectrometry for the quantification of sulfamerazine and related compounds. The deuterium labeling allows for accurate differentiation between the standard and the analyte.

Pharmacokinetics: Researchers use this compound to study the absorption, distribution, metabolism, and excretion of sulfamerazine in biological systems.

Environmental Studies: It is used to trace the fate and transport of sulfamerazine in environmental samples, such as water and soil.

Biomedical Research: This compound is employed in studies investigating the mechanisms of action and resistance of sulfonamide antibiotics.

Mécanisme D'action

Target of Action

Sulfamerazine-d4, also known as Sulfamerazine D4, is a deuterium-labeled version of Sulfamerazine . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase (dihydrofolate synthetase) . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By doing so, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . It’s important to note that this compound is bacteriostatic in nature, meaning it inhibits the growth of bacteria rather than killing them directly .

Biochemical Pathways

The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting the production of dihydrofolic acid, it disrupts the synthesis of nucleotides that are essential for DNA replication. This leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . .

Result of Action

The molecular effect of this compound’s action is the disruption of bacterial DNA synthesis due to the lack of necessary nucleotides, resulting from the inhibition of dihydrofolic acid synthesis . This leads to the cessation of bacterial growth and reproduction, helping to control bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances in the environment, such as organic matter, can affect the photodegradation of sulfonamides . Additionally, the pH of the environment can influence the ionization state of this compound, potentially affecting its absorption and distribution within the body.

Orientations Futures

Sulfamerazine-d4 is a reference standard used for analytical testing within the food and beverage sector . Its future directions may include further development and utilization in this field.

Relevant Papers Aday B, et al. have published a paper on the synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities . This paper could provide further insights into the properties and applications of this compound.

Analyse Biochimique

Biochemical Properties

Sulfamerazine-d4, like other sulfonamides, inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase) . This interaction is crucial in the biochemical reactions involving the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Cellular Effects

The cellular effects of this compound are primarily due to its role as an antibacterial agent. By inhibiting the synthesis of dihydrofolic acid, this compound disrupts bacterial growth and proliferation . In addition, studies have shown that sulfamerazine treatments can exhibit varied effects on cell weight .

Molecular Mechanism

The molecular mechanism of action of this compound involves its competition with PABA for binding to dihydropteroate synthetase. This competition inhibits the enzymatic conversion of pteridine and PABA to dihydropteroic acid, an intermediate of tetrahydrofolic acid (THF) synthesis . This inhibition is bacteriostatic in nature, meaning it prevents the growth of bacteria but does not necessarily kill them .

Metabolic Pathways

This compound, as a sulfonamide, is involved in the metabolic pathway of folic acid synthesis in bacteria. It competes with PABA for binding to dihydropteroate synthetase, thereby inhibiting the production of dihydrofolic acid, a precursor to folic acid .

Transport and Distribution

Sulfonamides are generally well-distributed throughout the body, reaching therapeutic concentrations in many tissues .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with dihydropteroate synthetase to inhibit folic acid synthesis .

Méthodes De Préparation

The synthesis of sulfamerazine-d4 involves the incorporation of deuterium atoms into the sulfamerazine molecule. This can be achieved by reacting sulfamerazine with deuterated reagents. One common method involves the use of deuterated solvents and deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium atoms. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen for deuterium .

Analyse Des Réactions Chimiques

Sulfamerazine-d4, like other sulfonamides, can undergo various chemical reactions:

Oxidation: Sulfonamides can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of sulfonamides can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride are often used.

Substitution: Sulfonamides can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfamerazine sulfone-d4, while reduction can produce sulfamerazine amine-d4 .

Comparaison Avec Des Composés Similaires

Sulfamerazine-d4 is similar to other sulfonamide antibiotics, such as sulfadiazine, sulfamethazine, and sulfathiazole. its deuterium labeling makes it unique for use as an internal standard in analytical techniques. The presence of deuterium atoms provides a distinct mass difference that allows for precise quantification and differentiation from non-labeled compounds. This makes this compound particularly valuable in research settings where accurate measurement and analysis are critical .

Similar Compounds

- Sulfadiazine

- Sulfamethazine

- Sulfathiazole

Propriétés

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.